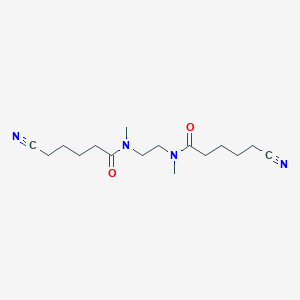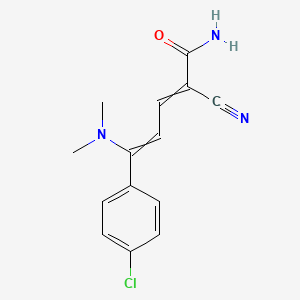
5-(4-Chlorophenyl)-2-cyano-5-(dimethylamino)penta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-2-cyano-5-(dimethylamino)penta-2,4-dienamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-cyano-5-(dimethylamino)penta-2,4-dienamide typically involves the reaction of 3-oxo-N-p-tolylbutanamide with cinnamaldehyde in the presence of piperidine as a catalyst. The reaction is carried out in ethanol under reflux conditions for approximately 3.5 hours. The resulting mixture is then cooled to room temperature, poured into saturated aqueous NaCl, and extracted with dichloromethane. The organic phase is washed with water, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-cyano-5-(dimethylamino)penta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2(1H)-ones via cyclization mediated by sulfuric acid.
Reduction: Reduction reactions can modify the cyano group to form amines or other derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Sulfuric acid is commonly used as a catalyst for cyclization reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinolin-2(1H)-ones are major products formed from oxidation reactions.
Reduction: Amines or other reduced derivatives are formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophenyl)-2-cyano-5-(dimethylamino)penta-2,4-dienamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-cyano-5-(dimethylamino)penta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: This compound shares the chlorophenyl group but has a different core structure.
5-(4-Chlorophenyl)penta-2,4-dienal: Similar in structure but lacks the cyano and dimethylamino groups.
Uniqueness
5-(4-Chlorophenyl)-2-cyano-5-(dimethylamino)penta-2,4-dienamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
62090-11-3 |
|---|---|
Molecular Formula |
C14H14ClN3O |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-cyano-5-(dimethylamino)penta-2,4-dienamide |
InChI |
InChI=1S/C14H14ClN3O/c1-18(2)13(8-5-11(9-16)14(17)19)10-3-6-12(15)7-4-10/h3-8H,1-2H3,(H2,17,19) |
InChI Key |
LSULNHVBUXDIMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


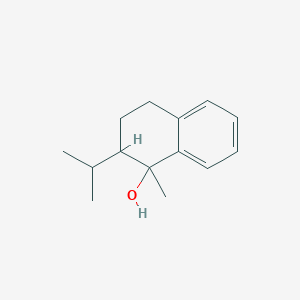
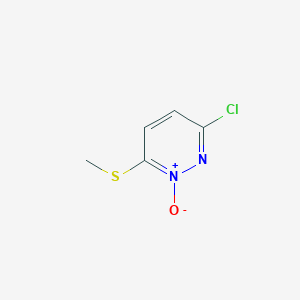
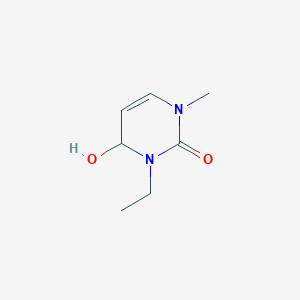
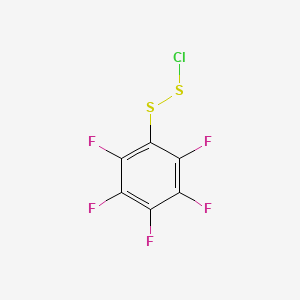
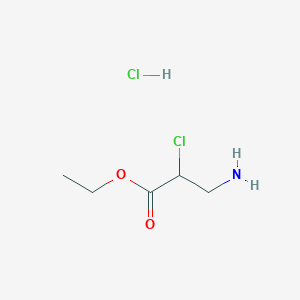
![N-[3-(Difluoromethyl)-2-methylphenyl]benzenecarboximidoyl chloride](/img/structure/B14555724.png)
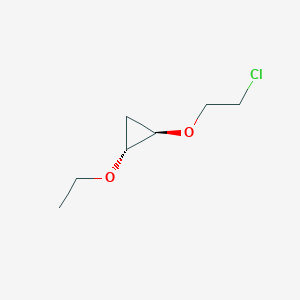
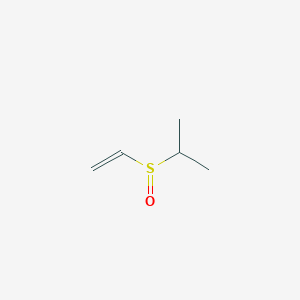
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14555748.png)
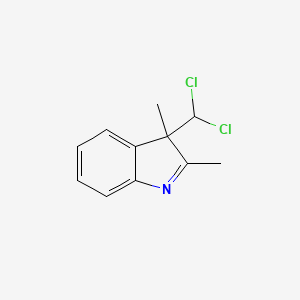
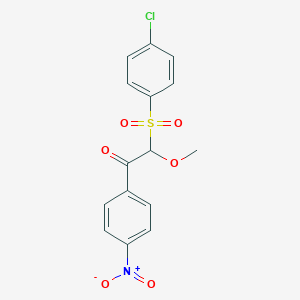
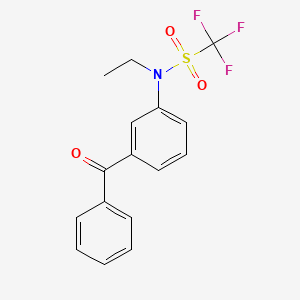
![Methyl{6-[4-(2-methylpropyl)phenoxy]pyridin-3-yl}propanedioic acid](/img/structure/B14555779.png)
